7-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H22FN7O3S and its molecular weight is 483.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a crucial protein in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
The compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells , leading to the death of these cancer cells.
Properties
IUPAC Name |
7-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O3S/c1-27-18-17(21(32)28(2)22(27)33)30(12-24-18)11-16(31)29-9-5-6-13(10-29)19-25-26-20(34-19)14-7-3-4-8-15(14)23/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVTYTXZNAGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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